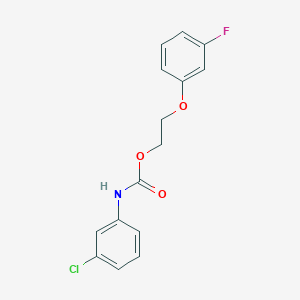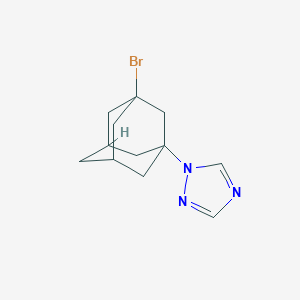![molecular formula C15H15N5O B5222695 1-methyl-1H-indole-2,3-dione 3-[(4,6-dimethyl-2-pyrimidinyl)hydrazone] CAS No. 5302-10-3](/img/structure/B5222695.png)
1-methyl-1H-indole-2,3-dione 3-[(4,6-dimethyl-2-pyrimidinyl)hydrazone]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-methyl-1H-indole-2,3-dione 3-[(4,6-dimethyl-2-pyrimidinyl)hydrazone] is a synthetic compound that has been widely used in scientific research. It is a hydrazone derivative of indole-2,3-dione and has been found to exhibit various biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 1-methyl-1H-indole-2,3-dione 3-[(4,6-dimethyl-2-pyrimidinyl)hydrazone] is not fully understood. However, it has been suggested that the compound may exert its anti-tumor activity by inducing apoptosis, inhibiting angiogenesis, and blocking the cell cycle.
Biochemical and Physiological Effects
1-methyl-1H-indole-2,3-dione 3-[(4,6-dimethyl-2-pyrimidinyl)hydrazone] has been found to exhibit various biochemical and physiological effects. It has been shown to increase the levels of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress and ultimately cell death. It has also been found to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the degradation of extracellular matrix proteins.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-methyl-1H-indole-2,3-dione 3-[(4,6-dimethyl-2-pyrimidinyl)hydrazone] in lab experiments is its potent anti-tumor activity. This makes it a promising candidate for the development of new anti-cancer drugs. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are several future directions for the research and development of 1-methyl-1H-indole-2,3-dione 3-[(4,6-dimethyl-2-pyrimidinyl)hydrazone]. One direction is to further investigate the mechanism of action of the compound and identify its molecular targets. Another direction is to optimize the synthesis method to improve the yield and purity of the product. Additionally, the compound could be tested in vivo to evaluate its efficacy and toxicity in animal models. Finally, the potential of 1-methyl-1H-indole-2,3-dione 3-[(4,6-dimethyl-2-pyrimidinyl)hydrazone] as a therapeutic agent for other diseases, such as neurodegenerative disorders, could be explored.
Conclusion
In conclusion, 1-methyl-1H-indole-2,3-dione 3-[(4,6-dimethyl-2-pyrimidinyl)hydrazone] is a synthetic compound that has shown promise in scientific research, particularly in cancer research. It exhibits potent anti-tumor activity and has various biochemical and physiological effects. While there are limitations to its use in lab experiments, there are several future directions for its research and development. Further investigation into the compound's mechanism of action and potential therapeutic applications could lead to the development of new drugs and treatments for various diseases.
Métodos De Síntesis
The synthesis of 1-methyl-1H-indole-2,3-dione 3-[(4,6-dimethyl-2-pyrimidinyl)hydrazone] involves the reaction of 1-methyl-1H-indole-2,3-dione with 4,6-dimethyl-2-pyrimidinylhydrazine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions for several hours, and the resulting product is purified by recrystallization.
Aplicaciones Científicas De Investigación
1-methyl-1H-indole-2,3-dione 3-[(4,6-dimethyl-2-pyrimidinyl)hydrazone] has been used in various scientific research applications, including cancer research, neurobiology, and drug discovery. It has been found to exhibit potent anti-tumor activity against various cancer cell lines, including breast, lung, and colon cancer. It has also been shown to inhibit the growth and proliferation of glioma cells.
Propiedades
IUPAC Name |
3-[(4,6-dimethylpyrimidin-2-yl)diazenyl]-1-methylindol-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O/c1-9-8-10(2)17-15(16-9)19-18-13-11-6-4-5-7-12(11)20(3)14(13)21/h4-8,21H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZMCFHHYWFMOON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N=NC2=C(N(C3=CC=CC=C32)C)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80416286 |
Source


|
| Record name | AC1NSC3P | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80416286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5302-10-3 |
Source


|
| Record name | AC1NSC3P | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80416286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-{5-bromo-2-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5222624.png)


![1-[(3,4-dimethoxybenzyl)oxy]-3-(2,6-dimethyl-4-morpholinyl)-2-propanol hydrochloride](/img/structure/B5222650.png)
![1-[(butylthio)acetyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5222654.png)
![N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-5-bromo-2-chlorobenzamide](/img/structure/B5222656.png)
![4-methyl-5-(2-{[(3-methyl-1-adamantyl)acetyl]oxy}ethyl)-3-(2-oxo-2-phenylethyl)-1,3-thiazol-3-ium bromide](/img/structure/B5222661.png)
![1-[(4-butoxy-3-methylphenyl)sulfonyl]-1H-1,2,3-benzotriazole](/img/structure/B5222674.png)
![6-methyl-5-[5-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-3-yl]-1,2,3,4-tetrahydro-2,7-naphthyridine trifluoroacetate](/img/structure/B5222676.png)
![4-bromo-N-{[(2-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B5222684.png)
![2,2'-[1,4-phenylenebis(carbonylimino)]bis(4-nitrobenzoic acid)](/img/structure/B5222693.png)
![1-(1H-imidazol-2-ylmethyl)-4-[4-(1-piperidinylcarbonyl)phenoxy]piperidine](/img/structure/B5222704.png)
![3,3'-methylenebis(6-{[4-(acetyloxy)benzoyl]amino}benzoic acid)](/img/structure/B5222712.png)